1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
“1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C14H19ClN2O4S and a molecular weight of 346.8g/mol. It is structurally characterized by a piperazine ring, which is a common structural unit in pharmacological drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved a multi-step procedure, including the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a sulfonyl group attached to the piperazine ring.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the retrieved papers, compounds with similar structures have been synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Physical and Chemical Properties Analysis
The compound is characterized by a molecular weight of 346.8g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2010) reported the synthesis of novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Structural Studies and Crystallography
Li and Su (2007) discussed the crystal structure of a compound related to piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate, demonstrating the utility of such compounds in crystallographic and structural chemistry studies (Li & Su, 2007).
Receptor Ligand Affinity Studies
Research by Perrone et al. (2000) explored the structure-affinity relationships of derivatives acting as ligands for dopamine receptors, highlighting the importance of these compounds in neurological and pharmacological research (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Given the wide range of biological activities exhibited by piperazine derivatives , “1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one” could potentially be investigated for its pharmacological properties. Further studies could also focus on optimizing its synthesis and improving its yield.
Properties
IUPAC Name |
1-[4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-3-21-13-5-4-12(15)10-14(13)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUODXUXBTLWTPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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